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For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycol Nucleic Acid (GNA)

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog (XNA) that features a simplified,
acyclic backbone composed of repeating propylene glycol units linked by phosphodiester
bonds.[1][2] Unlike DNA or RNA, which contain deoxyribose or ribose sugars, the GNA
backbone is more flexible. GNA is notable for its ability to form stable, anti-parallel duplex
structures with itself and with natural nucleic acids, often exhibiting thermal stability comparable
to or greater than that of DNA and RNA.[2][3] The stereochemistry of the three-carbon
backbone is a critical determinant of its properties, with both (R) and (S) enantiomers available.

Key Advantages of GNA in Aptamer Development

The unique chemical structure of GNA imparts several advantageous properties for the
development of therapeutic and diagnostic aptamers:

e Enhanced Nuclease Resistance: The unnatural phosphodiester backbone of GNA renders it
highly resistant to degradation by cellular nucleases.[2][4] This is a significant advantage
over unmodified DNA and RNA aptamers, which have short half-lives in biological fluids,
thereby improving the pharmacokinetic profile for in vivo applications.[5]

» High Binding Affinity: GNA is capable of Watson-Crick base pairing, allowing it to fold into
specific three-dimensional structures that can bind to targets with high affinity and specificity,
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a prerequisite for effective aptamers.[3]

 Structural Simplicity and Tunability: The acyclic nature of GNA offers a unique structural
scaffold. The choice between (R)-GNA and (S)-GNA can influence the geometry and stability
of the resulting duplex. Studies on siRNAs have shown that the right-handed (S)-GNA is
better accommodated in standard right-handed RNA duplexes than the left-handed (R)-GNA,
resulting in greater in vitro potency.[2][4] This suggests that the stereochemistry of the GNA
monomer is a critical parameter for optimizing aptamer performance.

Applications in Therapeutics and Drug Development

GNA-modified aptamers are promising candidates for a range of therapeutic applications due
to their enhanced stability and strong target binding.

1. Inhibition of Signaling Pathways

Aptamers can act as potent inhibitors of cellular signaling pathways, which are often
dysregulated in diseases like cancer.[6] By binding to extracellular receptors, growth factors, or
intracellular proteins, aptamers can block protein-protein or protein-ligand interactions, thereby
downregulating pathological signaling.[7][8] For example, a GNA aptamer could be designed to
bind to a receptor tyrosine kinase (RTK) like the Fibroblast Growth Factor Receptor (FGFR),
preventing its dimerization and subsequent autophosphorylation, which blocks the downstream
cascade.[7][9] The superior nuclease resistance of GNA makes these aptamers particularly
suitable for sustained inhibition in a therapeutic setting.

2. Targeted Drug Delivery

Aptamers selected to bind specific cell-surface markers can be used as targeting ligands to
deliver therapeutic payloads—such as small molecule drugs, siRNAs, or toxins—directly to
diseased cells.[10] The incorporation of GNA can increase the stability of the aptamer-drug
conjugate in circulation, enhancing its delivery efficiency and reducing off-target effects.

Data Presentation

Table 1: Properties of Commercially Available (R)-GNA Phosphoramidites
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Molecular
Product Name Base Formula Weight (g/mol  CAS Number
)
Adenine
(R)-GNA-A(Bz)
o (Benzoyl C45H50N706P 815.9 182625-87-2
phosphoramidite
protected)
] Guanine
(R)-GNA-G(iBu) )
L (Isobutyryl C42H52N707P 797.9 Not Available
phosphoramidite
protected)
(R)-GNA-T ,
Thymine C38H47N407P 702.8 851050-23-2

phosphoramidite

(Data sourced from BroadPharm product specifications)

Table 2: Comparative Properties of Nucleic Acids for Aptamer Development

GNA (Glycol
Property DNA RNA . .
Nucleic Acid)
. ) Propylene Glycol
Backbone Sugar Deoxyribose Ribose i
(Acyclic)
) - Low (Susceptible to Very Low (Susceptible  High (Resistant to
In Vivo Stability
DNases) to RNases) nucleases)[2][4]
o Moderate (B-form High (A-form helix, High (Acyclic
Structural Flexibility )
helix) complex folds)[5][11] backbone)
Relative Synthesis ) )
Low High High

Cost

Performance Notes

More stable than
RNA.[11]

Can form more
complex 3D

structures.[5]

(S)-GNA shows higher
potency than (R)-GNA
in sSiRNA contexts.[2]

Weak G:C pairing can

be an issue.[12]
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Experimental Protocols & Visualizations
Visualizing GNA: Structure and Synthesis

Nucleic Acid Backbone Structures

DNA Backbone \ ( RNA Backbone \ ( GNA Backbone
kDeoxyribose Sugar | Phosphate Linker) kRibose Sugar (2'-OH) | Phosphate Linker) kAcycIic Propylene Glycol | Phosphate Linker)

Click to download full resolution via product page
Caption: Comparison of DNA, RNA, and acyclic GNA backbones.

Protocol 1: Solid-Phase Synthesis of GNA-Modified
Oligonucleotides

This protocol outlines the standard automated phosphoramidite cycle for incorporating an (R)-
GNA monomer into a growing oligonucleotide chain on a solid support.

Materials:

DNA/RNA synthesizer

o Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-nucleoside
o Standard DNA/RNA phosphoramidites (A, C, G, T/U)

¢ (R)-GNA phosphoramidite of choice (e.g., (R)-GNA-T phosphoramidite)

e Anhydrous acetonitrile

o Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
 Activator solution: 0.45 M Tetrazole in acetonitrile

e Capping solution A: Acetic anhydride/Pyridine/THF
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¢ Capping solution B: 16% 1-Methylimidazole in THF

e Oxidizer solution: 0.02 M lodine in THF/Water/Pyridine

Workflow Diagram:
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Caption: Automated cycle for solid-phase GNA oligonucleotide synthesis.
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Methodology:

e Preparation: Load the synthesizer with all necessary reagents, including the desired (R)-
GNA phosphoramidite dissolved in anhydrous acetonitrile. Program the desired sequence
into the synthesizer.

o Step 1: Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl
(DMT) protecting group from the terminal nucleoside on the solid support. This is achieved
by flushing the column with the deblocking solution (3% TCA in DCM). The resulting orange-
colored trityl cation is washed away.[1]

o Step 2: Coupling: The (R)-GNA phosphoramidite is activated by the activator solution
(tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with
the newly exposed 5'-hydroxyl group of the support-bound oligonucleotide chain.[13] Note:
Modified phosphoramidites may require a slightly longer coupling time than standard

monomers.

o Step 3: Capping: To prevent the formation of deletion mutants (n-1 sequences), any
unreacted 5'-hydroxyl groups are permanently blocked by acetylation. Capping solutions A
and B are mixed and delivered to the column.[13][14]

o Step 4: Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized
to a stable pentavalent phosphotriester bond using the iodine-based oxidizer solution.[1]

e |teration: The cycle is repeated with the next phosphoramidite in the sequence until the full-
length GNA-modified oligonucleotide is synthesized.

o Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG
support and all remaining protecting groups on the nucleobases and phosphate backbone
are removed using a concentrated ammonium hydroxide or AMA (Ammonium hydroxide/40%
Methylamine) solution. The final product is then purified, typically by HPLC.

Protocol 2: SELEX for GNA-Containing Aptamers

Systematic Evolution of Ligands by EXponential Enrichment (SELEX) is an iterative process
used to isolate aptamers with high affinity for a specific target from a large, random
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oligonucleotide library.[3][15] This protocol is adapted for a library of chimeric DNA sequences
containing strategically placed (R)-GNA modifications.

Considerations for GNA-SELEX:

o Library Design: The initial library must be synthesized with (R)-GNA monomers at desired
positions. As GNA is not a template for standard DNA polymerases, the random region
should be flanked by standard DNA primer binding sites to allow for PCR amplification.

» Amplification: The PCR amplification step will only amplify the DNA portions of the chimeric
sequences. The single-stranded DNA generated after each round must be used as a
template for synthesizing the next generation of the GNA-chimeric library for the subsequent

selection round.

Workflow Diagram:
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Caption: Workflow for GNA-chimeric aptamer development using SELEX.
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Methodology:

o Library Preparation: Synthesize a single-stranded DNA (ssDNA) oligonucleotide library
containing a central random region (25-40 nt) flanked by constant primer binding sites. This
DNA library serves as the template for creating the initial GNA-chimeric pool.

o Target Binding: The target molecule (e.g., a protein) is immobilized on a solid support (e.g.,
magnetic beads, nitrocellulose membrane). The GNA-chimeric oligonucleotide library is
refolded by heating and snap-cooling and then incubated with the immobilized target in a
suitable binding buffer.[10]

 Partitioning: Unbound oligonucleotides are washed away. The stringency of the washing
steps (e.g., by increasing salt concentration or adding detergents) can be increased in later
rounds to select for higher-affinity binders.[3]

« Elution: The oligonucleotides that remain bound to the target are eluted, typically by heat, a
change in pH, or by using a competitive ligand.

o Amplification: The eluted sequences are amplified by PCR using primers that anneal to the
constant regions.

o SSDNA Generation: The double-stranded PCR product must be converted back to single-
stranded molecules for the next round. This can be achieved by methods such as
asymmetric PCR or enzymatic digestion of one strand.[16]

e lteration and Enrichment: The resulting ssDNA pool serves as the template to synthesize a
new, enriched GNA-chimeric library. This library is used to start the next round of selection
(Steps 2-6). The process is repeated for 8-15 rounds.

e Sequencing and Analysis: After the final round, the enriched pool is cloned and sequenced
(or analyzed by high-throughput sequencing) to identify individual aptamer candidates.

o Characterization: Candidate GNA aptamers are synthesized and characterized for their
binding affinity (e.g., using Surface Plasmon Resonance or Bio-Layer Interferometry) and
specificity.

Visualizing Aptamer Function
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Caption: GNA aptamer blocking a signaling pathway via receptor inhibition.

© 2025 BenchChem. All rights reserved. 11/13

Tech Support


https://www.benchchem.com/product/b13729803?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

2. Acyclic (S)-glycol nucleic acid (S-GNA) modification of SIRNAs improves the safety of
RNAI therapeutics while maintaining potency - PubMed [pubmed.ncbi.nim.nih.gov]

3. taylorandfrancis.com [taylorandfrancis.com]
4. researchgate.net [researchgate.net]

5. basepairbio.com [basepairbio.com]

6. bocsci.com [bocsci.com]

7. ADNA Aptamer That Inhibits the Aberrant Signaling of Fibroblast Growth Factor Receptor
in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

8. Targeted disruption of 3-arrestin 2-mediated signaling pathways by aptamer chimeras
leads to inhibition of leukemic cell growth - PubMed [pubmed.ncbi.nim.nih.gov]

9. Specific inhibition of fibroblast growth factor receptor 1 signaling by a DNA aptamer -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. Probing the SELEX Process with Next-Generation Sequencing - PMC
[pmc.ncbi.nlm.nih.gov]

11. blog.alphalifetech.com [blog.alphalifetech.com]

12. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the
pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nim.nih.gov]

13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
14. biotage.com [biotage.com]

15. researchgate.net [researchgate.net]

16. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes: (R)-Glycol Nucleic Acid (GNA)
Phosphoramidite in Aptamer Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13729803#use-of-r-gna-phosphoramidite-in-aptamer-
development]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://pubmed.ncbi.nlm.nih.gov/36725319/
https://pubmed.ncbi.nlm.nih.gov/36725319/
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Biomedical_engineering/SELEX/
https://www.researchgate.net/publication/367985172_Acyclic_S-Glycol_Nucleic_Acid_S-GNA_Modification_of_siRNAs_Improves_the_Safety_of_RNAi_Therapeutics_While_Maintaining_Potency
https://basepairbio.com/dna-aptamers-rna-aptamers/
https://www.bocsci.com/signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8395645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8395645/
https://pubmed.ncbi.nlm.nih.gov/24736311/
https://pubmed.ncbi.nlm.nih.gov/24736311/
https://pubmed.ncbi.nlm.nih.gov/39759879/
https://pubmed.ncbi.nlm.nih.gov/39759879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3248438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3248438/
https://blog.alphalifetech.com/difference-between-rna-and-dna-aptamers.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565336/
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.researchgate.net/publication/6210100_SELEX_A_revolutionary_Method_to_Generate_High-Affinity_Nucleic_Acid_Ligands
https://www.mdpi.com/2409-9279/8/2/36
https://www.benchchem.com/product/b13729803#use-of-r-gna-phosphoramidite-in-aptamer-development
https://www.benchchem.com/product/b13729803#use-of-r-gna-phosphoramidite-in-aptamer-development
https://www.benchchem.com/product/b13729803#use-of-r-gna-phosphoramidite-in-aptamer-development
https://www.benchchem.com/product/b13729803#use-of-r-gna-phosphoramidite-in-aptamer-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13729803?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

